molecular formula C5H15NSi B1582472 N,N-Dimethyltrimethylsilylamine CAS No. 2083-91-2

N,N-Dimethyltrimethylsilylamine

Cat. No. B1582472
CAS RN: 2083-91-2
M. Wt: 117.26 g/mol
InChI Key: KAHVZNKZQFSBFW-UHFFFAOYSA-N
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Description

N,N-Dimethyltrimethylsilylamine (DMTMS) is an organosilicon compound that is widely used in both scientific research and industrial applications. It is an important reagent in organic synthesis and has been used in many areas, such as drug synthesis, polymer synthesis, and biochemistry. DMTMS is a versatile reagent with a wide range of applications due to its unique properties.

Scientific Research Applications

Synthesis of Pentamethinium Salts

N,N-Dimethyltrimethylsilylamine is utilized in the synthesis of pentamethinium salts, starting from various pyrylium salts and aminopenta-dienals or dien-1-ones. This process is notable for proceeding smoothly under mild conditions and yielding the desired products effectively (Kořínek, Rybáčková, & Böhm, 2009).

Ring-Opening Carbonylation Reaction

In organic synthesis, N,N-dimethyltrimethylsilylamine plays a role in the ring-opening carbonylation reaction of dibromo-chlorocyclopropanes. It acts as an initial nucleophile in the presence of benzaldehyde, leading to the formation of dienecarboxamide via condensation of the nickel enolate intermediate (Hirao, Nagata, & Agawa, 1985).

N-Nitrosodimethylamine Precursor Analysis

N,N-Dimethyltrimethylsilylamine is significant in the characterization and fate analysis of N-nitrosodimethylamine (NDMA) precursors in municipal wastewater treatment. This research helps in understanding the sources and removal methods of NDMA precursors during wastewater treatment processes (Mitch & Sedlak, 2004).

Environmental Analysis

In environmental analysis, derivatives of N,N-dimethyltrimethylsilylamine, like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, are used for the derivatization of β-blockers and β-agonists in environmental samples. This agent reacts selectively with hydroxyl groups, aiding in the trace analysis of pharmaceuticals in natural samples (Caban et al., 2013).

N-Methyl Azidonation

N,N-Dimethyltrimethylsilylamine is involved in the N-methyl azidonation of dimethylarylamines, leading to the functionalization of methyl groups to azidomethyl derivatives. This offers a new route to unsymmetrical N,N-methylalkylarylamines from symmetrical starting materials (Magnus, 1998).

properties

IUPAC Name

N-methyl-N-trimethylsilylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHVZNKZQFSBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062168
Record name Pentamethylsilylamine
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Molecular Weight

117.26 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dimethylaminotrimethylsilane
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Product Name

N,N-Dimethyltrimethylsilylamine

CAS RN

2083-91-2, 18135-05-2
Record name (Dimethylamino)trimethylsilane
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Record name Pentamethylsilylamine
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Record name N,N-Dimethyl-1-(trimethylsilyl)amine
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Record name Silanamine, N,N,1,1,1-pentamethyl-
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Record name Pentamethylsilylamine
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Record name PENTAMETHYLSILYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
359
Citations
WB Motherwell, LJ Storey - Journal of fluorine chemistry, 2005 - Elsevier
Some studies on nucleophilic trifluoromethylation using the shelf-stable trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct - ScienceDirect Skip to …
Number of citations: 28 www.sciencedirect.com
WB Motherwell, LJ Storey - Synlett, 2002 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 19 www.thieme-connect.com
MG Voronkov, IP Tsyrendorzhieva, AV Lis… - Russian journal of …, 2010 - Springer
The reactions of iodo(trimethyl)silane with N,N-dimethylformamide and N,N-dimethylacetamide Me 2 NCOR (R = H, Me) at a molar ratio of 1: 2 involved mainly cleavage of the NC(=O) …
Number of citations: 2 link.springer.com
T Hirao, S Nagata, T Agawa - Chemistry Letters, 1985 - journal.csj.jp
1,1-Dibromo-2-chlorocyclopropanes underwent the Ni (CO) 4 -induced ring-opening carbonylation reaction with alcohol or amine giving the β, γ,-unsaturated carboxylic acid and …
Number of citations: 6 www.journal.csj.jp
LJM Van de Ven, G Rutten, JA Rijks… - Journal of High …, 1986 - Wiley Online Library
The reaction of Cab‐O‐Sil, a highly dispersed vitreous quartz, with hexamethyldisilazane (HMDS) was studied in the temperature range 380–500C, using 29 Si solid state NMR and …
Number of citations: 7 onlinelibrary.wiley.com
Y Bi, Z Yi-qun, H Wen-bin - Biosensors and Bioelectronics, 1990 - Elsevier
Miniaturization of a Liquid Membrane Sensor for the Determination of Bile Acids Page 1 Biosensors & Bioelectronics 5 (1990) 215-222 Miniaturization of a Liquid Membrane Sensor for …
Number of citations: 2 www.sciencedirect.com
AG Sutherland - 1990 - elibrary.ru
In the first part, the scope of the reaction of diketene with a range of silylated nucleophiles was examined with the aim of establishing a synthetic route to 3-trialkylsilyloxy-3-butenoic acid …
Number of citations: 2 elibrary.ru
H Toshikazu, N Shinichiro, A Toshio - Chemistry Letters, 1985 - cir.nii.ac.jp
1, 1-Dibromo-2-chlorocyclopropanes underwent the Ni (CO) 4-induced ring-opening carbonylation reaction with alcohol or amine giving the β, γ,-unsaturated carboxylic acid and …
Number of citations: 0 cir.nii.ac.jp
Y Zhao, J Yuan, L Li - ACTA SCIENTIARUM NATURALIUM …, 1999 - m.marthaarifin.com
Benzene-sulfonyl-2-aryl-1, 2, 3, 4-tetrahydro-4-quinolones were treated with N, N-Dimethyltrimethylsilylamine (Me3SiNMe2), catalyzed by trace amount of TsOH, to give trimethylsilyl …
Number of citations: 0 m.marthaarifin.com
T HIRAO, S NAGATA, T AGAWA - Chemistry Letters - jlc.jst.go.jp
Treatment of the 1, l-dibromo-2-chlorocyclopropane 1 with 1-propanol in the presence of Ni (CO). in DMF at 70 C gave the 3, y-unsaturated ester 2 (Q= 0) and the corresponding diester …
Number of citations: 0 jlc.jst.go.jp

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